4-(2,5-dimethylbenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound primarily studied for its potential applications in medicinal chemistry and agricultural sciences. The compound features a unique structure that integrates a benzothiadiazin core with various aromatic substituents, which may influence its biological activity and chemical reactivity.
The compound belongs to the class of benzothiadiazines, which are characterized by their sulfur-containing heterocyclic rings. This specific derivative is noted for its potential pharmaceutical applications due to the presence of functional groups that may interact with biological targets.
The synthesis of 4-(2,5-dimethylbenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (e.g., temperature, solvent) and yields can vary based on specific protocols used in laboratory settings.
The molecular formula of this compound is C23H22N2O3S, with a molecular weight of approximately 406.5 g/mol. The structure can be represented using various chemical notation systems:
InChI=1S/C23H22N2O3S/c1-16-7-6-8-20(13-16)25-23(26)24(15-19-12-11-17(2)18(3)14-19)21-9-4-5-10-22(21)29(25,27)28/h4-14H,15H2,1-3H3
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)C)C
These representations highlight the compound's complex arrangement of rings and functional groups .
The structural data can be visualized using molecular modeling software or through databases such as PubChem where additional information about stereochemistry and conformational preferences can be obtained.
The compound is expected to participate in several types of chemical reactions based on its functional groups:
Technical details regarding reaction mechanisms and conditions are critical for understanding its reactivity profile.
Key physical properties include:
Chemical properties are influenced by its functional groups:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) should be referenced from chemical databases or literature .
The compound has potential applications in several fields:
Continued research into this compound's properties and applications may yield significant insights into its utility across various scientific domains .
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4